METHYL 2-{[2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-8-METHYLQUINOLIN-4-YL]FORMAMIDO}ACETATE
Overview
Description
Methyl N-{[2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinyl]carbonyl}glycinate is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-8-METHYLQUINOLIN-4-YL]FORMAMIDO}ACETATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts acylation reaction using 1,3-benzodioxole and an appropriate acyl chloride.
Chlorination and Methylation: Chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be performed using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Glycine: The final step involves coupling the quinoline derivative with glycine methyl ester hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the benzodioxole and quinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine, and nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl N-{[2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinyl]carbonyl}glycinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with pharmaceutical relevance.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
Methyl N-{[2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinyl]carbonyl}glycinate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities and chemical reactivity. Its combination of a benzodioxole moiety with a quinoline core and a glycine ester makes it a versatile compound for various applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-11-15(22)5-4-13-14(21(26)23-9-19(25)27-2)8-16(24-20(11)13)12-3-6-17-18(7-12)29-10-28-17/h3-8H,9-10H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVXLMVUXPDHRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC(=O)OC)C3=CC4=C(C=C3)OCO4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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